

In-Depth Technical Guide to the Photophysical Properties of TAMRA-PEG4-COOH

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Compound of Interest

Compound Name: Tamra-peg4-cooh

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of **TAMRA-PEG4-COOH**, a widely used fluorescent label in biological research and drug development. This document details the spectral characteristics, quantum yield, and fluorescence lifetime of this fluorophore, along with experimental protocols for their measurement. Furthermore, it presents common applications, including bioconjugation and its use in Fluorescence Resonance Energy Transfer (FRET) assays.

Core Photophysical Properties

TAMRA (Tetramethylrhodamine) is a bright, orange-red fluorescent dye. The incorporation of a polyethylene glycol (PEG) linker, in this case, a PEG4 spacer, enhances the hydrophilicity of the molecule, which can reduce aggregation and non-specific binding of conjugates. The terminal carboxylic acid (COOH) group allows for covalent attachment to primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides through the formation of an amide bond.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of **TAMRA-PEG4-COOH** and related TAMRA derivatives. It is important to note that the environment, such as solvent polarity and pH, can influence these properties.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~546 - 555 nm	In methanol or aqueous buffers.[1][2]
Emission Maximum (λ_{em})	~565 - 580 nm	In methanol or aqueous buffers.[1][2]
Molar Extinction Coefficient (ϵ)	~92,000 $\text{cm}^{-1}\text{M}^{-1}$	In methanol.[2]
Fluorescence Quantum Yield (Φ)	~0.1	Estimated value based on a TAMRA amine derivative. The exact value for TAMRA-PEG4-COOH may vary.
Fluorescence Lifetime (τ)	~0.5 - 3.0 ns	Highly dependent on the local environment and conjugation state. Unconjugated TAMRA has a lifetime that can be quenched or enhanced upon binding.[3]

Experimental Protocols

Measurement of Photophysical Properties

1. Determination of Molar Extinction Coefficient:

The molar extinction coefficient is determined by measuring the absorbance of a series of known concentrations of the dye in a specific solvent using a UV-Vis spectrophotometer. According to the Beer-Lambert law ($A = \epsilon cl$), the extinction coefficient can be calculated from the slope of a plot of absorbance versus concentration.

2. Measurement of Fluorescence Quantum Yield (Comparative Method):

The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield.

- Materials:

- **TAMRA-PEG4-COOH** solution of known absorbance (typically < 0.1 at the excitation wavelength).
- A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, $\Phi = 0.95$).^[4]
- Spectrofluorometer.

• Procedure:

- Prepare a solution of the standard with an absorbance that is closely matched to the **TAMRA-PEG4-COOH** solution at the same excitation wavelength.
- Measure the fluorescence emission spectrum of both the standard and the sample, ensuring identical excitation wavelength, slit widths, and other instrument parameters.
- Integrate the area under the emission curves for both the sample and the standard.
- Calculate the quantum yield of the sample using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{standard}} * (I_{\text{sample}} / I_{\text{standard}}) * (A_{\text{standard}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{standard}}^2)$ Where:
 - Φ is the quantum yield.
 - I is the integrated fluorescence intensity.
 - A is the absorbance at the excitation wavelength.
 - n is the refractive index of the solvent.

3. Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC):

Fluorescence lifetime is measured using a TCSPC system.

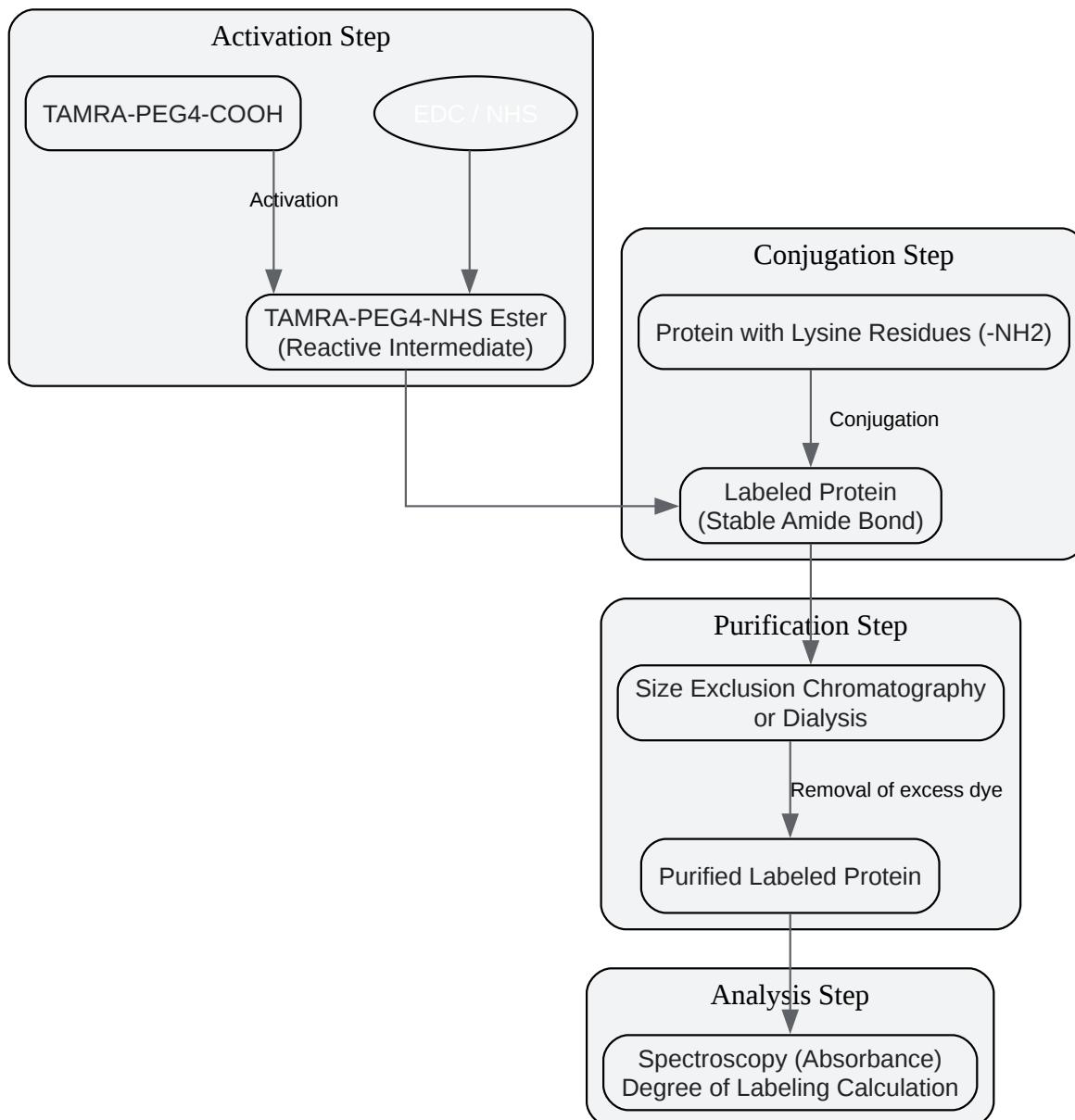
- Principle: The sample is excited by a pulsed light source (e.g., a picosecond laser), and the time delay between the excitation pulse and the detection of the emitted photons is measured. By collecting the arrival times of many photons, a histogram is built that represents the decay of the fluorescence intensity over time.

- Procedure:
 - The sample is placed in a fluorometer equipped with a TCSPC system.
 - The instrument response function (IRF) is measured using a scattering solution.
 - The fluorescence decay of the sample is recorded.
 - The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For TAMRA derivatives, a multi-exponential decay is often observed, indicating different conformational states or environments.[\[3\]](#)

Applications and Experimental Workflows

Protein Labeling with TAMRA-PEG4-COOH

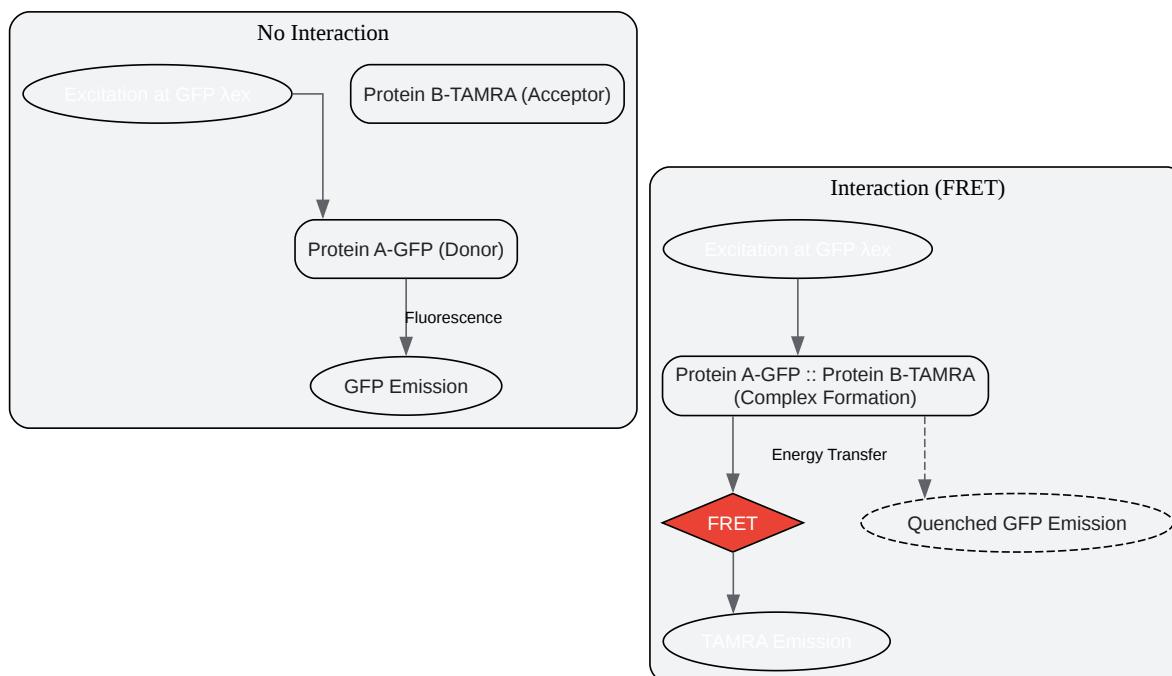
The carboxylic acid group of **TAMRA-PEG4-COOH** can be activated to react with primary amines on proteins, such as the ϵ -amino group of lysine residues.

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Caption: Workflow for Protein Labeling with **TAMRA-PEG4-COOH**.

Fluorescence Resonance Energy Transfer (FRET) Assay

TAMRA is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions. A common FRET pair is a green fluorescent protein (GFP) as the donor and TAMRA as the acceptor.



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Caption: Principle of a FRET-based protein interaction assay.

This guide provides a foundational understanding of the photophysical properties of **TAMRA-PEG4-COOH** and its application in common biological research techniques. For specific experimental applications, further optimization of protocols is recommended.

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